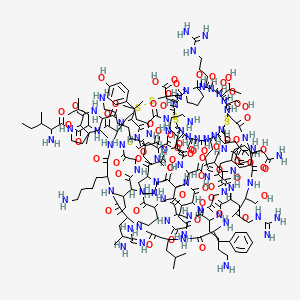

CART(55-102)(rat)

Beschreibung

Eigenschaften

IUPAC Name |

2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSYMBQWAWYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C226H367N65O65S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

5259 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Role of CART (55-102) in Rat Physiology and Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system. The biologically active fragment, CART (55-102), has been extensively studied in rats, revealing its significant involvement in a spectrum of physiological and behavioral processes. This technical guide provides a comprehensive overview of the functions of CART (55-102) in rats, with a focus on its roles in regulating psychostimulant-induced locomotion, reward pathways, anxiety, feeding behavior, and cardiovascular function. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) was first identified as a messenger RNA that is upregulated in the rat striatum following acute administration of psychostimulants.[1] Subsequent research has established that the propeptide is processed into several biologically active fragments, with CART (55-102) being a prominent and functionally significant peptide in the rat brain.[2][3] This peptide acts as both a neurotransmitter and a hormone, with a wide distribution throughout the central nervous system (CNS) and in peripheral tissues.[4][5] The diverse functions of CART (55-102) are mediated through its interaction with putative G-protein coupled receptors, influencing various signaling cascades.[4][6] This guide will delve into the core functions of CART (55-102) in rats, providing detailed experimental insights and data-driven summaries.

Core Functions of CART (55-102) in Rats

Modulation of Psychostimulant-Induced Locomotion

A primary and well-documented function of CART (55-102) is its modulation of the locomotor effects induced by psychostimulants like cocaine and amphetamine.

Inhibitory Effects: Systemic (intraperitoneal, i.p.) administration of CART (55-102) has been shown to attenuate the increased locomotor activity caused by both cocaine and amphetamine.[4][5][7] This inhibitory effect is also observed when CART (55-102) is administered directly into the nucleus accumbens (NAc), a key brain region in the reward pathway.[4][5] Interestingly, systemic administration exhibits a biphasic, U-shaped dose-response curve, with maximal inhibition at a specific dose and reduced effects at higher or lower doses.[5][7]

Excitatory Effects: In contrast to its effects in the NAc, direct injection of CART (55-102) into the ventral tegmental area (VTA) leads to a dose-dependent increase in locomotor activity.[8] This suggests a region-specific modulatory role of the peptide on motor behavior.

| Administration Route | Brain Region | Dose | Effect on Psychostimulant-Induced Locomotion | Psychostimulant | Reference |

| Intraperitoneal (i.p.) | Systemic | 25 µg/kg | Attenuation | Cocaine (10 mg/kg) & Amphetamine (2 mg/kg) | [5][7] |

| Intraperitoneal (i.p.) | Systemic | 10 µg/kg | Attenuation (approx. 75%) | Cocaine (10 mg/kg) | [7] |

| Intra-accumbal | Nucleus Accumbens (NAc) | 2.5 µg | Partial Attenuation | Cocaine | [7] |

| Intra-VTA | Ventral Tegmental Area (VTA) | 0.2 - 5.0 µ g/side | Increase | N/A (induces locomotion on its own) | [8] |

Role in Reward and Aversion

CART (55-102) plays a dual role in modulating the rewarding and aversive properties of drugs and stimuli, primarily through its actions in the mesolimbic pathway.

Conditioned Place Preference (CPP): Intra-VTA administration of CART (55-102) induces conditioned place preference, indicating that the peptide itself has rewarding properties in this brain region.[8]

Modulation of Amphetamine Reward: The peptide's influence on amphetamine-induced reward is dose-dependent when administered into the basolateral amygdala (BLA). A low, sub-rewarding dose of CART (55-102) in the BLA, when paired with a sub-rewarding dose of systemic amphetamine, produces a CPP.[2] Conversely, a higher, aversive dose of CART (55-102) in the BLA can block the rewarding effects of a systemically administered rewarding dose of amphetamine.[2]

Conditioned Place Aversion (CPA): Higher doses of CART (55-102) infused into the BLA can produce conditioned place aversion, suggesting aversive properties at higher concentrations in this region.[2]

| Administration Route | Brain Region | Dose | Behavioral Effect | Reference |

| Intra-VTA | Ventral Tegmental Area (VTA) | Not specified | Conditioned Place Preference (CPP) | [8] |

| Intra-BLA | Basolateral Amygdala (BLA) | 1 µ g/side (sub-rewarding) + 0.1 mg/kg i.p. Amphetamine (sub-rewarding) | Conditioned Place Preference (CPP) | [2] |

| Intra-BLA | Basolateral Amygdala (BLA) | 4 µ g/side (aversive) + 1.0 mg/kg i.p. Amphetamine (rewarding) | Blocks Amphetamine CPP | [2] |

| Intra-BLA | Basolateral Amygdala (BLA) | 4 µ g/side | Conditioned Place Aversion (CPA) | [2] |

Anxiogenic Effects

Multiple studies indicate that CART (55-102) can induce anxiety-like behaviors in rats. Intracerebroventricular (ICV) administration of the peptide has been shown to produce anxiogenic effects in behavioral tests such as the elevated plus maze and social interaction tests.[2][9] This effect may be mediated, in part, by the activation of corticotropin-releasing factor (CRF) neurons.[2] Microinjection of CART (55-102) into the nucleus accumbens and the dorsal raphe nucleus has also been shown to modulate anxiety-related behaviors.[10]

| Administration Route | Effect | Behavioral Test | Proposed Mediator | Reference |

| Intracerebroventricular (ICV) | Anxiogenic | Elevated Plus Maze, Social Interaction | Corticotropin-Releasing Factor (CRF) | [2][9] |

| Intra-accumbal | Modulation of anxiety | Not specified | - | [10] |

| Intra-dorsal raphe | Anxiogenic | Elevated Plus Maze, Light-Dark Box | - | [10][11] |

Regulation of Feeding and Metabolism

CART (55-102) is a potent satiety factor, playing a significant role in the regulation of food intake and energy homeostasis.

Anorectic Effects: ICV administration of CART (55-102) dose-dependently inhibits food intake in both normal and starved rats.[12][13] It also blocks the feeding response induced by the orexigenic neuropeptide Y (NPY).[13]

Metabolic Effects: Central administration of CART (55-102) can lead to increases in plasma glucose and epinephrine (B1671497) levels, suggesting an influence on metabolic processes.[12]

| Administration Route | Dose | Effect | Reference |

| Intracerebroventricular (ICV) | Dose-dependent | Inhibition of food intake | [12][13] |

| Intracerebroventricular (ICV) | 1 nmol | Increased plasma glucose and epinephrine | [12] |

Cardiovascular Effects

Central administration of CART (55-102) has pronounced effects on the cardiovascular system.

Pressor Effects: Intracerebroventricular or intracisternal injection of CART (55-102) leads to dose-dependent increases in mean arterial pressure and heart rate.[5][12] This effect is mediated by an increase in renal sympathetic nerve activity, indicating an activation of the sympathetic nervous system.[12] Intravenous administration of similar doses, however, does not produce these cardiovascular responses, suggesting a central site of action.[5][12]

| Administration Route | Dose | Cardiovascular Effects | Reference |

| Intracerebroventricular (ICV) | 1 nmol | Increased mean arterial pressure, increased renal sympathetic nerve activity | [12] |

| Intracisternal (i.c.) | 1-4 nmol | Increased heart rate and blood pressure | [5] |

Signaling Pathways and Mechanisms of Action

The diverse functions of CART (55-102) are mediated through complex signaling pathways, although a specific receptor has yet to be cloned.[7] Evidence strongly suggests the involvement of G-protein coupled receptors (GPCRs).[4][6]

Dopaminergic System Interaction

The locomotor-stimulating effects of intra-VTA CART (55-102) are dependent on the dopamine (B1211576) system. These effects can be blocked by the dopamine D2 receptor antagonist, haloperidol, indicating that CART (55-102) likely acts upstream of or in concert with dopaminergic neurons to produce its effects on motor activity.[8] One proposed mechanism is the inhibition of inhibitory GABAergic inputs to dopaminergic neurons in the VTA.[8]

References

- 1. jneurosci.org [jneurosci.org]

- 2. The effects of infusions of CART 55–102 into the basolateral amygdala on amphetamine-induced conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. ashdin.com [ashdin.com]

- 6. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal Administration of CART 55–102 Inhibits Psychostimulant-Induced Locomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. scispace.com [scispace.com]

- 10. biorxiv.org [biorxiv.org]

- 11. A New Insight into the Role of CART Peptide in Serotonergic Function and Anxiety | Journal of Neuroscience [jneurosci.org]

- 12. ahajournals.org [ahajournals.org]

- 13. phoenixpeptide.com [phoenixpeptide.com]

The Dual-Faceted Mechanism of Action of CART(55-102) in the Rat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine- and amphetamine-regulated transcript (CART) peptides, particularly the biologically active fragment CART(55-102), are pleiotropic neuropeptides with significant roles in energy homeostasis, reward pathways, and sensory processing in rats. Their mechanism of action is complex, involving both receptor-dependent and -independent pathways that modulate a variety of intracellular signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms of rat CART(55-102), summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling networks.

Core Mechanisms of Action: A Dichotomy of Signaling

The actions of CART(55-102) in the rat are not mediated by a single, unified mechanism. Instead, evidence points to two primary modes of action: a receptor-dependent pathway, largely mediated by a putative G-protein coupled receptor (GPCR), and a more recently elucidated receptor-independent pathway involving enzyme inhibition.

Receptor-Dependent Signaling: The GPCR Hypothesis

A substantial body of evidence suggests that many of the physiological effects of CART(55-102) are initiated by its binding to a specific, yet-to-be-cloned GPCR. This receptor is thought to primarily couple to inhibitory G-proteins of the Gi/o family.[1][2][3]

Key downstream signaling events include:

-

Modulation of Adenylyl Cyclase Activity: Coupling to Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, some studies also suggest a potential for Gs coupling, which would conversely stimulate cAMP production.[4][5]

-

Activation of the MAPK/ERK Pathway: CART(55-102) has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][6] This activation is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins, and is blocked by MEK1/2 inhibitors, indicating a canonical MAP kinase cascade.[1][3]

-

Inhibition of Voltage-Gated Calcium Channels: In rat hippocampal neurons, CART(55-102) inhibits L-type voltage-gated Ca2+ channels in a G-protein-dependent manner, leading to a reduction in depolarization-induced calcium influx.[7]

-

Dopamine (B1211576) Receptor Interaction: The behavioral effects of CART(55-102), particularly on locomotor activity, are linked to the dopaminergic system and appear to involve the activation of D2 dopamine receptors.[8]

Receptor-Independent Signaling: DPP4 Inhibition

A novel, receptor-independent mechanism has been identified, particularly in the context of pain modulation in the spinal cord.[9] This pathway involves the enzymatic processing of CART(55-102) and subsequent inhibition of dipeptidyl-peptidase 4 (DPP4).

-

Processing and Active Tripeptide Formation: In inflammatory conditions, CART(55-102) can be processed to release the N-terminal tripeptide, isoleucine-proline-isoleucine (IPI).[9]

-

DPP4 Inhibition and Anti-inflammatory Effects: The IPI tripeptide acts as an inhibitor of DPP4.[9] DPP4 is known to interact with Toll-like receptor 4 (TLR4) signaling in astrocytes, enhancing the production of pro-inflammatory cytokines. By inhibiting DPP4, the IPI tripeptide reduces neuroinflammation, leading to an antihyperalgesic effect.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the actions of rat CART(55-102).

Table 1: Receptor Binding Affinity

| Cell Type/Tissue | Ligand | Displacer | Kd (Dissociation Constant) | Bmax (Maximum Binding Capacity) | Reference |

| AtT20 Cells | [125I]-CART(61-102) | CART(55-102) | 21.9 ± 8.0 pM | 101.4 ± 8.8 fmol/mg protein | [6] |

| Rat Nucleus Accumbens | [125I]-CART(61-102) | CART(55-102) | 1.43 ± 0.25 nM | 49.03 ± 2.33 fmol/mg protein | [10] |

| Differentiated PC12 Cells | [125I]-CART(61-102) | CART(55-102) | ~0.5 nM (Ki) | Not Reported | [11] |

Table 2: Effective Concentrations in Functional Assays

| Assay | Cell Type/Tissue | Effect | Effective Concentration/Dose | Reference |

| Inhibition of Ca2+ Signaling | Rat Hippocampal Neurons | EC50 for reduction of K+-induced Ca2+ signals | ~600 nM | [12] |

| ERK1/2 Phosphorylation | AtT20 Cells | Dose-dependent increase | Noticeable at 100 nM, maximal at 1 µM | |

| Antihyperalgesia (Inflammatory Pain) | Rat Spinal Cord (in vivo) | Significant decrease in mechanical hyperalgesia | 0.1–0.3 nmol/rat (intrathecal) | [9][13] |

| Locomotor Activity (Inhibition) | Rat (in vivo) | Attenuation of psychostimulant-induced locomotion | 25 µg/kg (intraperitoneal) - peak of U-shaped dose-response | [14][15] |

| Locomotor Activity (Stimulation) | Rat Ventral Tegmental Area | Dose-dependent increase in locomotor activity | 0.2–5.0 µg (intra-VTA) | [8] |

| Electrophysiology (Firing Rate) | Rat GnRH Neurons | Increased firing frequency | 100 nM | |

| Electrophysiology (sIPSCs) | Rat DMV Neurons | Reduced amplitude and frequency | 0.02 - 0.2 nM | [1][16] |

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Receptor-dependent signaling pathway of CART(55-102).

Figure 2: Receptor-independent DPP4 inhibition pathway.

Figure 3: Experimental workflow for Western blot analysis of ERK phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of CART(55-102).

Radioligand Receptor Binding Assay

This protocol is adapted from studies characterizing CART binding in AtT20 cells and rat brain tissue.[6][10]

-

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of CART(55-102) in a given tissue or cell line.

-

Materials:

-

Tissue homogenate or cell membrane preparation.

-

Radioligand: [125I]-labeled CART peptide (e.g., [125I]-CART(61-102)).

-

Unlabeled displacer: CART(55-102).

-

Binding buffer (e.g., DPBS with 1 mg/ml protease-free BSA and protease inhibitors).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.

-

Incubation: In assay tubes, combine the membrane preparation with a fixed concentration of [125I]-CART.

-

Total Binding: For total binding tubes, add binding buffer.

-

Non-specific Binding: For non-specific binding tubes, add a high concentration (e.g., 5 µM) of unlabeled CART(55-102) to saturate specific binding sites.

-

Saturation Binding: For saturation experiments (to determine Kd and Bmax), use increasing concentrations of the radioligand.

-

Competition Binding: For competition experiments (to determine Ki), use a fixed concentration of radioligand and increasing concentrations of unlabeled CART(55-102).

-

Incubate all tubes at 37°C for 1 hour.[9]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound ligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma or scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze saturation binding data using non-linear regression (e.g., one-site binding model) to determine Kd and Bmax values.

-

Western Blotting for ERK Phosphorylation

This protocol is based on the methodology used to demonstrate CART-induced ERK activation in AtT20 cells.[3]

-

Objective: To qualitatively and quantitatively measure the phosphorylation of ERK1/2 in response to CART(55-102) stimulation.

-

Materials:

-

Cell culture (e.g., AtT20 cells).

-

CART(55-102) peptide.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Serum-starve cells for several hours before treatment. Treat cells with various concentrations of CART(55-102) for different time points (e.g., 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.

-

Analysis: Quantify the band intensities using densitometry software. Express p-ERK levels relative to total ERK levels.

-

Intracellular Calcium Imaging with Fura-2 AM

This protocol is a generalized method based on studies measuring CART's effect on calcium signaling in hippocampal neurons.[7][12]

-

Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in real-time in response to CART(55-102).

-

Materials:

-

Cultured neurons or other relevant cells on coverslips.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Recording buffer (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.

-

CART(55-102) peptide.

-

-

Procedure:

-

Cell Loading: Incubate the cells with Fura-2 AM (e.g., 1-5 µM) in recording buffer for 30-60 minutes at room temperature or 37°C. This allows the dye to enter the cells.

-

De-esterification: Wash the cells twice with recording buffer to remove extracellular dye. Incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.

-

Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope.

-

Baseline Recording: Perfuse the cells with recording buffer and acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

-

Stimulation: Apply CART(55-102) to the cells via the perfusion system. If studying depolarization-induced influx, apply a high potassium (K+) solution before and after CART application.

-

Data Acquisition: Continuously record the fluorescence intensities at both excitation wavelengths throughout the experiment.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is directly proportional to the intracellular calcium concentration. The change in this ratio over time reflects the dynamics of [Ca2+]i.

-

DPP4 Enzyme Activity Assay

This protocol is based on commercially available fluorometric assay kits used to confirm the inhibitory effect of CART-derived peptides on DPP4.[9][10]

-

Objective: To measure the enzymatic activity of DPP4 and assess the inhibitory potential of CART(55-102) or its fragments.

-

Materials:

-

DPP4 enzyme source (recombinant DPP4 or cell/tissue lysate).

-

DPP4 fluorogenic substrate (e.g., H-Gly-Pro-AMC).

-

Assay buffer.

-

Test inhibitors: CART(55-102), IPI tripeptide.

-

Known DPP4 inhibitor (e.g., Sitagliptin) as a positive control.

-

96-well black plate.

-

Fluorescence plate reader (Ex/Em = ~360/460 nm).

-

-

Procedure:

-

Reagent Preparation: Prepare working solutions of the DPP4 enzyme, substrate, and inhibitors in assay buffer.

-

Reaction Setup: In a 96-well plate, add the DPP4 enzyme to wells.

-

Inhibitor Addition: Add the test inhibitors (CART peptides) or control inhibitor at various concentrations to the appropriate wells. Add assay buffer to the "100% activity" control wells.

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, or take an endpoint reading after a fixed incubation time.

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Calculate the IC50 value for the inhibitors by plotting percent inhibition against inhibitor concentration.

-

Conclusion

The mechanism of action of CART(55-102) in the rat is multifaceted, characterized by both receptor-dependent and -independent pathways. The predominant pathway appears to involve a Gi/o-coupled GPCR that modulates key signaling cascades like the MAPK/ERK pathway and intracellular calcium levels. A secondary, context-specific mechanism involving the inhibition of DPP4 by a processed fragment of CART(55-102) has been identified as crucial for its anti-inflammatory and analgesic effects in the spinal cord. This dual nature underscores the complexity of neuropeptide signaling and presents multiple avenues for therapeutic intervention in areas such as metabolic disorders, pain management, and addiction. Further research, particularly the definitive identification and cloning of the CART receptor, will be critical to fully unraveling its physiological roles and therapeutic potential.

References

- 1. karger.com [karger.com]

- 2. brainvta.tech [brainvta.tech]

- 3. Cocaine- and amphetamine-regulated transcript (CART) peptide activates the extracellular signal-regulated kinase (ERK) pathway in AtT20 cells via putative G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CART (cocaine- and amphetamine-regulated transcript) peptide receptors: specific binding in AtT20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. real.mtak.hu [real.mtak.hu]

- 11. CART Peptide Stimulation of G Protein-Mediated Signaling in Differentiated PC12 Cells: Identification of PACAP 6-38 as a CART Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cocaine- and Amphetamine-Regulated Transcript Peptide Modulation of Voltage-Gated Ca2+ Signaling in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ashdin.com [ashdin.com]

- 16. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to CART(55-102)(rat) Signaling Pathways in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cocaine- and amphetamine-regulated transcript (CART) peptide, particularly the active fragment CART(55-102), is a critical neuromodulator in the rat brain, implicated in a diverse array of physiological and behavioral processes including feeding, reward, stress, and anxiety. This technical guide provides a comprehensive overview of the core signaling pathways initiated by CART(55-102) in the rat brain. It details the molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and presents visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the CART peptide system.

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are widely distributed throughout the central nervous system. The propeptide is processed into biologically active fragments, with CART(55-102) being a predominant and potent form in the rat brain. Its expression in key brain regions such as the hypothalamus, nucleus accumbens, and hippocampus underscores its importance in regulating fundamental neurological functions. Understanding the intricate signaling pathways of CART(55-102) is paramount for elucidating its physiological roles and for the development of novel therapeutics for a range of disorders, including obesity, addiction, and anxiety.

Core Signaling Pathways of CART(55-102)

Current evidence strongly suggests that CART(55-102) primarily exerts its effects through a G-protein coupled receptor (GPCR), although the specific receptor has yet to be cloned. The majority of studies point towards a Gi/Go-coupled receptor, leading to inhibitory downstream effects. However, some evidence also suggests a potential coupling to Gs proteins, indicating that the signaling cascade may be cell-type or brain region-specific.

The Gi/Go-Coupled Pathway: Inhibition of Neuronal Activity

The predominant signaling mechanism of CART(55-102) in several brain regions, including the hippocampus, involves the activation of a pertussis toxin-sensitive Gi/Go protein. This leads to a cascade of inhibitory intracellular events.

-

Inhibition of Adenylyl Cyclase and Reduction of cAMP: Activation of the Gi/Go protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: A key downstream effect of this pathway is the inhibition of L-type voltage-gated calcium channels.[1][2][3][4] This reduction in calcium influx has significant implications for neurotransmitter release and neuronal excitability.

-

Activation of the ERK/MAPK Pathway: Paradoxically, despite the overall inhibitory nature of the Gi/Go pathway, CART(55-102) has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway.[5] This activation is also pertussis toxin-sensitive, suggesting it is mediated by the βγ subunits of the Gi/Go protein.[5] The activation of the ERK pathway can lead to changes in gene expression and has been implicated in the neuroprotective effects of CART.[6]

Figure 1: The Gi/Go-coupled signaling pathway of CART(55-102).

The Gs-Coupled Pathway: A Context-Dependent Alternative

In some cellular contexts, such as in INS-1 832/13 cells and isolated rat islets, CART(55-102) has been reported to increase intracellular cAMP levels, suggesting a potential interaction with a Gs-coupled receptor.[7][8] This would lead to the activation of adenylyl cyclase and a subsequent increase in PKA activity. This seemingly contradictory finding highlights the complexity of CART signaling and suggests that the specific GPCR and subsequent signaling cascade engaged by CART(55-102) may be dependent on the cellular environment and the specific receptor subtypes expressed.

Figure 2: The potential Gs-coupled signaling pathway of CART(55-102).

Downstream Effects on Gene Expression

CART(55-102) signaling ultimately leads to changes in gene expression that mediate its longer-term effects on neuronal function and behavior.

-

c-fos: Intracerebroventricular injection of CART(55-102) induces the expression of the immediate early gene c-fos in various brain regions, including the paraventricular nucleus of the hypothalamus, which is indicative of neuronal activation.[9][10]

-

Brain-Derived Neurotrophic Factor (BDNF): In cultured hippocampal neurons, CART(55-102) has been shown to upregulate the expression of BDNF mRNA and protein, which may underlie its neuroprotective and survival-promoting effects.

Quantitative Data

The following tables summarize the key quantitative data reported in the literature for CART(55-102) signaling in the rat brain and related cell lines.

Table 1: Receptor Binding Parameters

| Parameter | Value | Cell/Tissue Type | Ligand | Reference |

| Kd | 1.43 ± 0.25 nM | Primary culture of rat nucleus accumbens | 125I-CART(61-102) | |

| Bmax | 49.03 ± 2.33 fmol/mg protein | Primary culture of rat nucleus accumbens | 125I-CART(61-102) | |

| Kd | 0.48 ± 0.16 nM | PC12 cells (intact) | 125I-CART(61-102) | [11] |

| Bmax | 2228 ± 529 sites/cell | PC12 cells (intact) | 125I-CART(61-102) | [11] |

| Kd | 1.90 ± 0.27 nM | PC12 cells (differentiated) | 125I-CART(61-102) | [11] |

| Bmax | 11,194 ± 261 sites/cell | PC12 cells (differentiated) | 125I-CART(61-102) | [11] |

Table 2: Functional Assay Parameters

| Parameter | Value | Assay | Cell/Tissue Type | Reference |

| EC50 | ~600 nM | Inhibition of K+-induced Ca2+ signal | Rat hippocampal neurons | [3][4] |

| Inhibition | 48 ± 14% at 1 µM | Inhibition of K+-induced Ca2+ signal | Rat hippocampal neurons | [3][4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate CART(55-102) signaling pathways.

Primary Hippocampal Neuron Culture

This protocol describes the preparation of primary neuronal cultures from embryonic rat hippocampus.[1][2][6][9][10][12]

Figure 3: Experimental workflow for primary hippocampal neuron culture.

-

Materials:

-

Pregnant Sprague-Dawley rat (E18)

-

Poly-D-Lysine, Laminin

-

DMEM, Neurobasal medium, B27 supplement, Glutamine, Penicillin/Streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin or Papain, DNase I

-

Fetal Bovine Serum (FBS)

-

Sterile dissection tools, culture plates, and consumables

-

-

Procedure:

-

Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, wash three times with sterile water, and then coat with Laminin (10 µg/mL) overnight at 37°C.

-

Dissection: Euthanize a pregnant E18 rat according to institutional guidelines. Dissect the hippocampi from the embryonic brains in ice-cold HBSS under a dissecting microscope.

-

Digestion: Incubate the dissected hippocampi in 0.25% Trypsin-EDTA or Papain (20 units/mL) with DNase I (100 units/mL) for 15-30 minutes at 37°C.

-

Dissociation: Stop the digestion by adding DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, Glutamine, and Penicillin/Streptomycin. Count viable cells using a hemocytometer with Trypan Blue. Plate the cells at the desired density onto the coated plates.

-

Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform a half-media change every 3-4 days.

-

Radioligand Binding Assay for CART Receptor

This protocol describes a competitive binding assay to characterize the CART receptor in rat brain tissue membranes using a radiolabeled CART peptide.[1][3][4][11][13][14][15][16][17][18]

-

Materials:

-

Rat brain tissue (e.g., nucleus accumbens, hippocampus)

-

Radioligand (e.g., 125I-CART(61-102))

-

Unlabeled competitor (CART(55-102))

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (GF/C), pre-soaked in polyethylenimine (PEI)

-

Scintillation fluid and counter

-

Homogenizer, centrifuge, filtration manifold

-

-

Procedure:

-

Membrane Preparation: Homogenize dissected rat brain tissue in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Binding Reaction: In a 96-well plate, set up the following reactions in a final volume of 250 µL:

-

Total Binding: Brain membranes, radioligand, and binding buffer.

-

Non-specific Binding: Brain membranes, radioligand, and a high concentration of unlabeled CART(55-102) (e.g., 1 µM).

-

Competition: Brain membranes, radioligand, and varying concentrations of the competitor (unlabeled CART(55-102)).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition data using a non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Western Blot for Phospho-ERK (pERK) and Total ERK

This protocol details the detection of ERK phosphorylation in rat brain tissue or cultured neurons following CART(55-102) stimulation.[15][19][20][21]

-

Materials:

-

Rat brain tissue or cultured neurons

-

CART(55-102) peptide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Sample Preparation: Treat cultured neurons or administer CART(55-102) to rats. At the desired time point, lyse the cells or homogenize the brain tissue in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

-

Detection: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK.

-

Densitometry: Quantify the band intensities using image analysis software. Express pERK levels as a ratio of total ERK.

-

cAMP Enzyme Immunoassay (EIA)

This protocol outlines the measurement of intracellular cAMP levels in cultured rat neurons in response to CART(55-102) stimulation using a competitive enzyme immunoassay kit.[8][20]

-

Materials:

-

Cultured rat neurons

-

CART(55-102) peptide

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP EIA kit (commercially available)

-

Microplate reader

-

-

Procedure:

-

Cell Treatment: Pre-incubate cultured neurons with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP degradation.

-

Stimulation: Treat the cells with different concentrations of CART(55-102) or control vehicle for the desired time.

-

Cell Lysis: Lyse the cells according to the EIA kit manufacturer's instructions to release intracellular cAMP. Some kits include lysis reagents that are compatible with the assay.

-

EIA Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add the cAMP-enzyme conjugate to all wells.

-

Add the anti-cAMP antibody to the appropriate wells.

-

Incubate the plate as per the kit's instructions to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the enzyme substrate and incubate to allow for color development.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the cAMP concentration in the samples based on the standard curve.

-

Conclusion

The signaling pathways of CART(55-102) in the rat brain are complex and multifaceted, primarily involving a Gi/Go-coupled GPCR that leads to the inhibition of L-type voltage-gated calcium channels and modulation of the ERK/MAPK pathway. The existence of a potential Gs-coupled pathway in certain contexts highlights the need for further research to fully delineate the cell-type and region-specific signaling of this important neuropeptide. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate roles of CART(55-102) and to explore its therapeutic potential in a variety of neurological and psychiatric disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microinjection of cocaine- and amphetamine-regulated transcript 55-102 peptide into the nucleus accumbens could modulate anxiety-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Cocaine- and amphetamine-regulated transcript (CART) peptide specific binding in pheochromocytoma cells PC12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. academic.oup.com [academic.oup.com]

- 15. dspace.cuni.cz [dspace.cuni.cz]

- 16. researchgate.net [researchgate.net]

- 17. Unique, Specific CART Receptor-Independent Regulatory Mechanism of CART(55-102) Peptide in Spinal Nociceptive Transmission and Its Relation to Dipeptidyl-Peptidase 4 (DDP4) | MDPI [mdpi.com]

- 18. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. cytivalifesciences.com [cytivalifesciences.com]

The Physiological Role of CART(55-102) in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a wide array of physiological processes, including stress, reward, and energy homeostasis.[1][2] The biologically active fragment, CART(55-102), has emerged as a significant player in the intricate regulation of appetite and body weight.[3][4] This neuropeptide is densely expressed in key hypothalamic nuclei, such as the arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LHA), regions that form the central command for energy balance.[5] This technical guide provides an in-depth examination of the physiological role of CART(55-102) in appetite regulation, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Anorexigenic Effects of Centrally Administered CART(55-102)

The predominant and most consistently observed effect of CART(55-102) following central administration is a potent, dose-dependent inhibition of food intake.[1][5][6] This anorexigenic action has been demonstrated across various experimental conditions, including in both freely feeding and food-restricted animals, and in normal and diet-induced obese models.[1][5] Intracerebroventricular (ICV) injection of CART(55-102) robustly suppresses normal, starvation-induced, and Neuropeptide Y (NPY)-induced feeding.[5][7][8]

Quantitative Data: Anorexigenic Effects

The following table summarizes key quantitative data from studies investigating the appetite-suppressing effects of CART(55-102).

| Administration Route | Dose (nmol) | Animal Model | Key Findings | Reference |

| Intracerebroventricular (ICV) | 0.2 | Male Rats | Significantly reduced food intake. | [9] |

| Intracerebroventricular (ICV) | 0.4 | Rats | 67% inhibition of feeding in the first 4 hours post-injection. | [10] |

| Paraventricular Nucleus (PVN) | 0.2 | Male Rats | Significant reduction in food intake. | [9] |

| Paraventricular Nucleus (PVN) | 0.6 | Male Rats | Significant reduction in food intake. | [9] |

| Chronic ICV Infusion | 1 µ g/day (6 days) | Normal & High-Fat-Fed Obese Rats | Marked, sustained inhibition of food intake and body weight gain.[11][12] | [11][12] |

| Nucleus Accumbens (NAc) | 1 µg / 5 µg | Wild-Type Mice | Dose-dependent reduction in food deprivation-induced eating. | [13] |

| Fourth Ventricle (4V) | Not Specified | Rats | Significant decrease in food intake. | [14] |

Orexigenic and Context-Dependent Roles of CART(55-102)

Contrary to its well-documented anorexigenic effects, a fascinating and complex aspect of CART(55-102) physiology is its potential to stimulate feeding under specific conditions. When administered directly into discrete hypothalamic nuclei, CART(55-102) can paradoxically increase food intake.[2][5][10] This suggests that the ultimate effect of CART(55-102) on appetite is highly dependent on the specific neural circuits being modulated. The strongest orexigenic effects are noted after injection into the ARC, dorsomedial nucleus (DMN), and ventromedial nucleus (VMN).[5]

Quantitative Data: Orexigenic Effects

The following table summarizes quantitative data from studies demonstrating the appetite-stimulating effects of CART(55-102).

| Administration Route | Dose (nmol) | Animal Model | Key Findings | Reference |

| Supraoptic Nucleus (SON) | 0.2 | 24h Fasted Rats | 112% increase in food intake at 2-4 hours post-injection. | [10] |

| Anterior Hypothalamic Area (AHA) | 0.2 | 24h Fasted Rats | 152% increase in food intake at 2-4 hours post-injection. | [10] |

| Paraventricular Nucleus (PVN) | 0.2 | 24h Fasted Rats | 86% increase in food intake at 2-4 hours post-injection. | [10] |

| Dorsomedial Nucleus (DMN) | 0.2 | 24h Fasted Rats | 101% increase in food intake at 2-4 hours post-injection. | [10] |

Signaling Pathways and Mechanism of Action

While a specific, high-affinity receptor for CART peptides remained elusive for many years, recent evidence has identified GPR160 as a potential candidate.[3][14] However, much of the known signaling is characterized by its sensitivity to pertussis toxin (PTX), strongly implicating the involvement of inhibitory G-protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[1][5]

Activation of this pathway leads to the modulation of several intracellular signaling cascades:

-

Inhibition of Ca2+ Channels : CART(55-102) inhibits voltage-gated L-type Ca2+ channels in a PTX-sensitive manner.[1][15]

-

CREB Phosphorylation : Central administration stimulates the phosphorylation of cyclic AMP-response-element-binding protein (CREB) in CRH neurons within the PVN.[1][15]

-

ERK Phosphorylation : CART(55-102) activates extracellular signal-regulated kinase (ERK) phosphorylation, an effect that is attenuated by MEK kinase inhibitors and PTX.[1]

-

PKA/PKC Pathway : In the zebrafish telencephalon, CART enhances NMDA receptor function through Protein Kinase A (PKA) and Protein Kinase C (PKC) mediated phosphorylation.[16]

Figure 1: Proposed intracellular signaling cascade for CART(55-102).

Interaction with Hypothalamic Feeding Circuits

The net effect of CART(55-102) on appetite is largely determined by its interplay with two key, opposing neuronal populations within the arcuate nucleus of the hypothalamus.

-

Anorexigenic POMC/CART Neurons : In rodents, CART is almost completely co-expressed with pro-opiomelanocortin (POMC) in a population of neurons that suppress feeding and increase energy expenditure.[1][5][17] These neurons are activated by the adiposity signal leptin, which increases the expression of both POMC and CART mRNA.[11][12][17] When activated, these neurons release α-melanocyte-stimulating hormone (α-MSH) and CART, which act on downstream pathways to promote satiety.

-

Orexigenic NPY/AgRP Neurons : Adjacent to the POMC/CART neurons is a population of cells that co-express the potent orexigens Neuropeptide Y (NPY) and Agouti-related protein (AgRP). These neurons stimulate food intake. Functional and anatomical evidence shows a direct interaction, with NPY-positive nerve terminals synapsing on CART-positive cell bodies.[7] Centrally administered CART(55-102) can block the powerful feeding-stimulatory effects of NPY.[5][7] However, in vitro studies have shown that CART(55-102) can paradoxically stimulate the release of NPY from hypothalamic explants, highlighting the complexity of these interactions.[9][18]

Figure 2: CART's role within key hypothalamic appetite circuits.

Experimental Protocols

Detailed and reproducible methodologies are paramount for studying the effects of CART(55-102). Below are protocols for key experiments cited in the literature.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This protocol describes the surgical implantation of a guide cannula into a cerebral ventricle for the acute administration of CART(55-102).

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical tools (scalpel, forceps, hemostats)

-

Bone drill

-

Stainless steel guide cannula and dummy cannula

-

Dental cement

-

Injection syringe (e.g., Hamilton syringe) connected to an internal cannula via PE tubing

-

CART(55-102) peptide, dissolved in sterile artificial cerebrospinal fluid (aCSF) or saline.

Procedure:

-

Anesthetize the animal and mount it securely in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda landmarks.

-

Using stereotaxic coordinates for the target ventricle (e.g., for rat lateral ventricle: ~0.8 mm posterior to bregma, 1.5 mm lateral to midline, 3.5 mm ventral from skull surface), drill a small hole through the skull.

-

Slowly lower the guide cannula to the predetermined depth.

-

Secure the cannula to the skull using anchor screws and dental cement.

-

Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.

-

For injection, gently restrain the animal, remove the dummy cannula, and insert the internal cannula (extending ~1 mm beyond the guide).

-

Infuse the desired volume (e.g., 1-5 µL) of CART(55-102) solution over 1-2 minutes.

-

Leave the injector in place for an additional minute to allow for diffusion, then replace the dummy cannula.

Figure 3: Experimental workflow for in vivo ICV administration.

Protocol 2: Hypothalamic Explant Culture and Neuropeptide Release Assay

This in vitro protocol allows for the study of how CART(55-102) affects the release of other neuropeptides from hypothalamic tissue.[9][18]

Materials:

-

Adult male rats

-

Dissection microscope and tools

-

Hanks' Balanced Salt Solution (HBSS), supplemented with glucose and HEPES, gassed with 95% O2/5% CO2.

-

Incubation vials and water bath at 37°C.

-

High-potassium stimulation buffer (e.g., HBSS with 56 mM KCl).

-

CART(55-102) peptide at various concentrations.

-

Radioimmunoassay (RIA) or ELISA kits for target neuropeptides (e.g., NPY, CRH, α-MSH).

Procedure:

-

Rapidly decapitate the rat and dissect the brain in ice-cold HBSS.

-

Under a microscope, isolate the hypothalamus block.

-

Slice the tissue (e.g., 500 µm) and place explants into individual incubation vials containing gassed HBSS.

-

Pre-incubate the explants for 1-2 hours at 37°C, changing the buffer periodically to establish a stable baseline release.

-

Replace the buffer with fresh HBSS containing the desired concentration of CART(55-102) (or vehicle control) and incubate for a defined period (e.g., 30 minutes). Collect this supernatant (basal release).

-

Replace the buffer with a high-potassium stimulation buffer (still containing CART or vehicle) to induce depolarization-dependent release. Incubate for another period (e.g., 20 minutes) and collect the supernatant (stimulated release).

-

Store supernatants at -80°C until analysis.

-

Quantify the concentration of the target neuropeptide (e.g., NPY) in the collected supernatants using RIA or ELISA.

-

Express the results as the amount of peptide released per explant, often as a percentage of the basal release.

Conclusion and Future Directions

The neuropeptide CART(55-102) is a potent and complex modulator of appetite. While its primary role following widespread central administration is anorexigenic, its capacity to elicit orexigenic responses in specific hypothalamic nuclei underscores a sophisticated, circuit-dependent function. The signaling cascade, initiated through a Gαi/o-coupled receptor, engages multiple downstream pathways to exert its effects. For drug development professionals, the dual nature of CART(55-102) presents both a challenge and an opportunity. A deeper understanding of the specific circuits and receptor subtypes that mediate its opposing effects is critical. Future research focused on developing site-specific agonists or antagonists and further clarifying the identity and function of the CART receptor(s) will be essential to unlock the therapeutic potential of this pathway for the treatment of obesity and other metabolic disorders.

References

- 1. CART in the regulation of appetite and energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. CART peptides in the central control of feeding and interactions with neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. Actions of cocaine- and amphetamine-regulated transcript (CART) peptide on regulation of appetite and hypothalamo-pituitary axes in vitro and in vivo in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chronic central infusion of cocaine- and amphetamine-regulated transcript (CART 55-102): effects on body weight homeostasis in lean and high-fat-fed obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. CART peptides: regulators of body weight, reward and other functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Convergent Energy State–Dependent Antagonistic Signaling by Cocaine- and Amphetamine-Regulated Transcript (CART) and Neuropeptide Y (NPY) Modulates the Plasticity of Forebrain Neurons to Regulate Feeding in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gene Expression and the Control of Food Intake by Hypothalamic POMC/CART Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scholars.mssm.edu [scholars.mssm.edu]

The Anorexigenic Role of CART (55-102) in Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neuromodulators in the central nervous system, implicated in a variety of physiological processes including the regulation of feeding behavior, energy homeostasis, and reward pathways.[1] The biologically active fragment, CART (55-102), has been a particular focus of research due to its potent appetite-suppressing effects. This technical guide provides an in-depth overview of the effects of rat CART (55-102) on feeding behavior, compiling quantitative data from key studies, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Effects on Feeding Behavior and Body Weight

Intracerebroventricular (ICV) administration of CART (55-102) consistently inhibits food intake in rats in a dose-dependent manner.[2][3] This anorexigenic effect is observed in both freely feeding and food-restricted animals.[3] Chronic central infusion of CART (55-102) leads to sustained reductions in food intake and body weight gain in both lean and diet-induced obese rats.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of CART (55-102) on food intake and related parameters from various studies.

Table 1: Effect of Intracerebroventricular (ICV) CART (55-102) on Liquid Diet Intake in Male Sprague-Dawley Rats

| Dose (µg) | 6-Hour Ensure Intake (Licks) | % Reduction vs. Saline | Meal Size (Licks) | Initial Lick Rate (Licks/min) |

| 0.1 | No significant change | - | No significant change | No significant change |

| 0.5 | No significant change | - | No significant change | 192 ± 4 |

| 1.0 | Significantly decreased | - | Decreased | 130.8 ± 27.0 |

| 2.0 | Significantly decreased | - | Decreased | 66.1 ± 26.2 |

| Saline | Baseline | 0% | Baseline | 188.9 ± 12.5 to 201.2 ± 19.8 |

Data extracted from a study on the microstructure of licking behavior, indicating that CART (55-102) dose-dependently decreases meal size and the rate of ingestion.[5]

Table 2: Effect of Chronic ICV Infusion of CART (55-102) on Body Weight and Food Intake in High-Fat-Fed Obese Rats (6-Day Treatment)

| Treatment | Cumulative Body Weight Change (g) | Daily Food Intake (g) |

| CART (55-102) | Significantly lower than vehicle | Markedly and sustainedly inhibited |

| Vehicle | Baseline | Baseline |

This study highlights the long-term efficacy of central CART (55-102) in managing obesity-related parameters.[4]

Table 3: Effect of Paraventricular Nucleus (PVN) Overexpression of CART on Food Intake and Body Weight in Male Wistar Rats

| Group | Cumulative Food Intake (Normal Chow) | Cumulative Food Intake (High-Fat Diet) | Body Weight Gain |

| rAAV-CART | 4% increase | 6% increase | Increased |

| rAAV-EGFP (Control) | Baseline | Baseline | Baseline |

Interestingly, chronic overexpression of CART specifically in the PVN resulted in an orexigenic effect, suggesting a complex, site-dependent role for CART in appetite regulation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols from key studies on CART (55-102) and feeding behavior.

Intracerebroventricular (ICV) Cannulation and Injection

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[5][7]

-

Surgery: Rats are anesthetized with an appropriate anesthetic agent. A guide cannula is stereotaxically implanted into the lateral cerebral ventricle.

-

Verification: Cannula placement is often verified by a dipsogenic response to an angiotensin II injection.

-

Injection Procedure: Conscious, freely moving rats receive microinjections of CART (55-102) dissolved in sterile saline. The injection volume is typically around 5 µl, administered over a short period.[5]

Monitoring of Feeding Behavior

-

Liquid Diet Consumption: Lickometer systems can be used to monitor the ingestion of a liquid diet, providing detailed data on the microstructure of feeding, including lick frequency, meal size, and meal duration.[5]

-

Solid Food Intake: For solid chow, food is weighed at regular intervals to determine the amount consumed.

-

Behavioral Observation: In some studies, animal behavior is recorded and scored for activities such as eating, grooming, and motor abnormalities to assess the specificity of the peptide's effect on feeding.[8]

Chronic Infusion Studies

-

Methodology: For chronic administration, an osmotic minipump is connected to the ICV cannula to deliver a continuous infusion of CART (55-102) or vehicle over several days.[4]

-

Parameters Monitored: Daily food intake and body weight are recorded. At the end of the study, plasma levels of metabolic hormones like insulin (B600854) and leptin may be measured.[4]

Signaling Pathways and Interactions

The anorexigenic effects of CART (55-102) are mediated through its interaction with various hypothalamic circuits involved in energy homeostasis.

Interaction with Leptin and Neuropeptide Y (NPY)

Leptin, an adiposity signal, is known to regulate the expression of CART.[3] Leptin upregulates CART mRNA in the arcuate nucleus of the hypothalamus, suggesting that CART may mediate some of the anorexigenic effects of leptin.[5] Conversely, CART (55-102) can block the potent orexigenic (appetite-stimulating) effects of Neuropeptide Y (NPY).

References

- 1. Cocaine and amphetamine regulated transcript - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Frontiers | CART in the regulation of appetite and energy homeostasis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Overexpression of CART in the PVN increases food intake and weight gain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of Cocaine- and Amphetamine-regulated Transcript and Neuropeptide Y on Behavior in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracerebroventricular CART peptide reduces food intake and alters motor behavior at a hindbrain site - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Role of CART(55-102) in Anxiety and Stress in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cocaine- and Amphetamine-Regulated Transcript (CART) peptides are crucial neuromodulators within the central nervous system, implicated in a wide array of physiological processes including feeding, reward, and the stress response.[1][2] The active fragment, CART(55-102), has emerged as a significant player in the modulation of anxiety and stress-related behaviors in rats.[3][4] This technical guide provides a comprehensive overview of the involvement of rat CART(55-102) in anxiety and stress. It synthesizes quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways. The evidence indicates a complex, region-dependent role for CART(55-102), capable of producing both anxiolytic and anxiogenic effects through its interaction with critical neurochemical systems, including the serotonergic, dopaminergic, and corticotropin-releasing factor (CRF) pathways.[1][5][6] This document serves as a resource for researchers investigating the therapeutic potential of targeting the CART system for anxiety and stress-related disorders.

Quantitative Data Summary

The behavioral effects of CART(55-102) administration are highly dependent on the dose and the specific brain nucleus targeted. The following tables summarize the key quantitative findings from studies in rats.

Table 1: Effects of Intra-Nucleus Accumbens (NAcc) Injection of CART(55-102) on Anxiety-Like Behaviors in Rats

| Dose (µ g/0.5 µl/side) | Behavioral Test | Key Finding | Percent Change vs. Vehicle | Reference |

| 0.5 | Open Field Test | Increased time in center | Statistically Significant Increase | [7] |

| 2.5 | Open Field Test | No significant effect | Not Significant | [7] |

| 0.5, 1.0, 2.5 | Elevated Plus Maze | No difference in open arm time/entries | Not Significant | [7] |

| 0.01 | Light-Dark Test | Increased exploration time in light | Statistically Significant Increase | [7] |

| 0.5 | Light-Dark Test | Increased exploration time in light | Statistically Significant Increase | [7] |

| 0.25, 1.0, 2.5 | Cocaine Self-Administration | Dose-dependent decrease in cocaine infusions | Statistically Significant Decrease | [8] |

Data synthesized from Yoon et al. (2014) and Kuhar et al. (2008).[7][8]

Table 2: Effects of CART(55-102) Injection in Other Brain Regions on Stress and Anxiety-Related Measures in Rats

| Administration Site | Dose | Model / Test | Key Finding | Percent Change vs. Vehicle | Reference |

| Intracerebroventricular (ICV) | Not Specified | Elevated Plus Maze & Social Interaction | Anxiogenic-like behavior | Effect attenuated by CRF₁ antagonist | [1] |

| Paraventricular Nucleus (PVN) | 1.25 µg | Post-Trauma Stress | Decreased corticosterone (B1669441) levels at 60 min | Statistically Significant Decrease | [9] |

| Paraventricular Nucleus (PVN) | 0.025 - 1.25 µg | Post-Trauma Stress | Dose-dependent decrease in alcohol intake | Statistically Significant Decrease | [9] |

Data synthesized from Chaki et al. (2003) and Xu et al. (2017).[1][9]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. The following sections describe common protocols used in the study of CART(55-102) in rats.

Animal Model and Stereotaxic Surgery

-

Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used. Animals are single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction studies).

-

Surgical Implantation: Rats are anesthetized (e.g., with a ketamine/xylazine mixture or isoflurane) and placed in a stereotaxic apparatus. Guide cannulae (e.g., 26-gauge) are surgically implanted, aimed at specific brain regions such as the Nucleus Accumbens (NAcc), Paraventricular Nucleus (PVN), or Basolateral Amygdala (BLA). The cannulae are secured to the skull with dental cement and anchor screws. Animals are allowed a recovery period of at least one week post-surgery.

Drug Preparation and Administration

-

Preparation: Lyophilized rat CART(55-102) peptide is reconstituted in a sterile vehicle, typically 0.9% saline, artificial cerebrospinal fluid (aCSF), or phosphate-buffered saline (PBS), to the desired stock concentration.[5][9][10] Aliquots are stored at -20°C or -80°C.[3][11] Working solutions are prepared fresh on the day of the experiment.

-

Intracranial Microinjection: For bilateral injections, internal injector cannulae connected via polyethylene (B3416737) tubing to Hamilton syringes are inserted into the guide cannulae. The syringes are mounted on a microinfusion pump. A small volume (e.g., 0.5 µl per side) of the CART(55-102) solution or vehicle is infused over a period of 1-2 minutes.[7][9] The injectors are left in place for an additional minute to allow for diffusion and prevent backflow.

Behavioral Assays for Anxiety and Stress

-

Elevated Plus Maze (EPM): This apparatus consists of four arms (two open, two enclosed by walls) elevated from the floor. The test assesses the conflict between the rodent's tendency to explore and its aversion to open spaces. Key metrics include the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.[7]

-

Open Field Test (OFT): A large, open arena is used to assess general locomotor activity and anxiety-like behavior. Locomotion is measured by the total distance traveled. Anxiety is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the more exposed central area. Increased time spent in the center is indicative of an anxiolytic-like effect.[7]

-

Light-Dark Box Test: This apparatus comprises a large, brightly illuminated compartment and a smaller, dark compartment connected by an opening. The test is based on the conflict between the drive to explore and the innate aversion of rodents to bright light. The primary measure is the time spent in the light compartment, which is increased by anxiolytic treatments.[7]

Neurochemical and Cellular Analysis

-

c-Fos Immunohistochemistry: As an immediate-early gene, c-Fos is often used as a marker of recent neuronal activity. Following behavioral testing, animals are euthanized, and their brains are processed for immunohistochemistry. Brain sections are incubated with an antibody against the c-Fos protein. Visualization of c-Fos-positive cells allows for the mapping of neuronal activation in specific brain regions following CART(55-102) administration.[10][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to quantify neurotransmitter levels in specific brain regions. After an experiment, brains are rapidly extracted, and micropunches of the areas of interest (e.g., Dorsal Raphe Nucleus) are taken. The tissue is processed to extract neurotransmitters, which are then separated and quantified by LC-MS, providing precise measurements of substances like serotonin (B10506) and its metabolites.[5]

Signaling Pathways and Mechanisms of Action

The influence of CART(55-102) on anxiety and stress is not mediated by a single pathway but through complex interactions with multiple neurotransmitter systems and brain circuits.

Interaction with the Serotonergic System

Recent evidence, primarily from mouse models, points to a critical interaction between CART and the serotonergic system, particularly in the Dorsal Raphe Nucleus (DRN), a major source of serotonin (5-HT).[13]

-

Inhibitory Modulation: Microinjection of CART(55-102) into the DRN produces anxiogenic effects.[5][14] This is accompanied by a decrease in local serotonin levels and reduced activity of 5-HT neurons.[5]

-

Feedforward Inhibition: The proposed mechanism involves CART acting on local, non-5-HT neurons within the DRN.[14] Specifically, CART may activate GABAergic interneurons, which in turn inhibit the firing of projection 5-HT neurons. This "feedforward inhibition" model suggests an indirect pathway for CART's modulation of serotonin output, ultimately promoting anxiety-like states.[14]

Figure 1: Proposed feedforward inhibition pathway of CART in the DRN.

Interaction with the HPA Axis and CRF System

CART peptides are key modulators of the Hypothalamic-Pituitary-Adrenal (HPA) axis, the body's primary stress response system.

-

CRF Modulation: CART has a strong, bidirectional relationship with corticotropin-releasing factor (CRF).[15] Central administration of CART(55-102) activates CRF neurons in the paraventricular nucleus (PVN) of the hypothalamus, leading to the downstream release of adrenocorticotropic hormone (ACTH) and corticosterone.[15][16] Conversely, CRF and glucocorticoids can increase the transcription of the CART gene.[15]

-

Anxiogenic Effects: The anxiogenic effects observed after intracerebroventricular (ICV) injection of CART are blocked by antagonists of the CRF₁ receptor, indicating that many of CART's stress-related effects are mediated through the CRF system.[1]

Figure 2: Interaction of CART with the HPA axis.

Receptor and Intracellular Signaling

While a specific CART receptor has yet to be definitively cloned, functional studies indicate it is likely a G protein-coupled receptor (GPCR).[17]

-

Gαi/o Coupling: The effects of CART are sensitive to pertussis toxin, suggesting the receptor couples to inhibitory Gαi/o proteins.[17]

-

Downstream Pathways: Activation of the CART receptor has been shown to inhibit L-type voltage-gated calcium channels and increase the phosphorylation of key intracellular signaling molecules, including extracellular signal-regulated kinase (ERK) and cyclic AMP response element-binding protein (CREB).[1][16] These pathways are fundamental to regulating neuronal excitability and gene expression, providing a mechanism for the long-term effects of CART peptide signaling.

General Experimental Workflow

The investigation of CART(55-102)'s role in anxiety and stress typically follows a multi-stage process, from initial hypothesis to detailed mechanistic analysis.

Figure 3: General workflow for studying CART(55-102) effects in rats.

Conclusion and Future Directions